Tert-butyl 4-amino-5-methylthiophene-2-carboxylate
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Overview
Description
Tert-butyl 4-amino-5-methylthiophene-2-carboxylate is a chemical compound with the molecular formula C10H15NO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-5-methylthiophene-2-carboxylate typically involves the reaction of 4-amino-5-methylthiophene-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-5-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Tert-butyl 4-amino-5-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-5-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-amino-5-ethylthiophene-2-carboxylate
- Tert-butyl 4-amino-5-propylthiophene-2-carboxylate
- Tert-butyl 4-amino-5-isopropylthiophene-2-carboxylate
Uniqueness
Tert-butyl 4-amino-5-methylthiophene-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s interaction with other molecules and its overall stability .
Properties
Molecular Formula |
C10H15NO2S |
---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
tert-butyl 4-amino-5-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C10H15NO2S/c1-6-7(11)5-8(14-6)9(12)13-10(2,3)4/h5H,11H2,1-4H3 |
InChI Key |
GYDQZGXNUNBWJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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